Bromoethyl 1,2-dipalmitoyl-rac-glycero-3-phosphate

Description

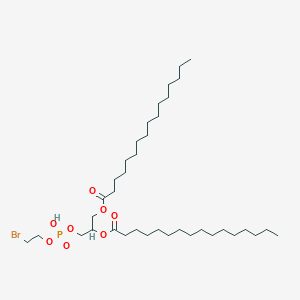

Bromoethyl 1,2-dipalmitoyl-rac-glycero-3-phosphate is a synthetic phospholipid derivative characterized by two palmitoyl chains esterified to the glycerol backbone at the sn-1 and sn-2 positions, and a bromoethyl group attached to the phosphate moiety at the sn-3 position. This compound is structurally analogous to naturally occurring phospholipids but modified for enhanced reactivity or stability. The bromoethyl group introduces electrophilic properties, making it valuable in chemical conjugation or prodrug synthesis .

Properties

IUPAC Name |

[3-[2-bromoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H72BrO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34H2,1-2H3,(H,41,42) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWMXVXFHXNDPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCBr)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H72BrO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

755.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enzymatic Generation of 1,2-dipalmitoyl-sn-glycero-3-phosphoric acid (Phosphatidic Acid)

- The synthesis begins with the enzymatic cleavage of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine using phospholipase D extracted freshly, performed in a biphasic system containing chloroform to facilitate the reaction and product isolation.

- The resulting crude 1,2-dipalmitoyl-sn-glycero-3-phosphoric acid is purified by silica gel column chromatography to obtain analytically pure phosphatidic acid in gram quantities.

- This enzymatic approach provides a mild and selective route to the phosphatidic acid intermediate, preserving the integrity of the acyl chains and stereochemistry.

Chemical Phosphorylation and Formation of the Bromoethyl Ester

- The key step involves converting the phosphatidic acid to its bromoethyl ester derivative by reaction with phosphorus oxychloride (POCl3) and triethylamine in tetrahydrofuran (THF) at low temperature (~5°C).

- 1,2-Dipalmitoyl-sn-glycerol is first reacted with POCl3 and triethylamine to form the corresponding glycerol-3-phosphoric acid dichloride intermediate.

- After filtration of triethylamine hydrochloride and solvent evaporation, the intermediate is dissolved in THF, and bromoethanol is added dropwise in the presence of triethylamine to form the bromoethyl ester.

- The reaction is monitored by thin-layer chromatography (TLC) to confirm completion.

Purification and Isolation

- The reaction mixture is subjected to solvent partitioning, typically involving diethyl ether, water, and acetone to precipitate the product.

- Further purification is achieved by silica gel chromatography using solvent systems such as hexane/diisopropyl ether and chloroform/methanol/water mixtures to separate the desired bromoethyl ester from residual fatty acids and by-products.

- The yield of the bromoethyl ester is typically high, around 83-93% based on the precursor, indicating an efficient synthesis.

- The enzymatic approach to obtaining 1,2-dipalmitoyl-sn-glycero-3-phosphoric acid provides a high-purity starting material essential for subsequent chemical modifications, preserving the stereochemical integrity of the glycerol backbone.

- The use of phosphorus oxychloride and triethylamine in THF enables the formation of a reactive phosphoric acid dichloride intermediate, which can be efficiently converted to the bromoethyl ester by nucleophilic substitution with bromoethanol.

- The reaction conditions require careful temperature control and stoichiometric balance to maximize yield and minimize side reactions.

- Purification by silica gel chromatography remains the standard for isolating the final product with high purity, essential for biochemical applications.

- The bromoethyl moiety introduced at the phosphate group provides a reactive handle for further chemical transformations, such as amination or conjugation, expanding the utility of this compound in lipid biochemistry and membrane studies.

- Alternative synthetic routes involving protection/deprotection strategies of glycerol hydroxyls or different phosphorylation reagents have been explored but often present challenges with yield, stereoselectivity, or handling of sensitive functional groups.

- Overall, the described preparation method balances efficiency, scalability, and product purity, making it the preferred approach in research settings.

Chemical Reactions Analysis

Types of Reactions

Bromoethyl 1,2-dipalmitoyl-rac-glycero-3-phosphate undergoes various chemical reactions, including:

Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxyl, amino, or thiol groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the glycerol backbone and the bromoethyl group.

Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield glycerol, palmitic acid, and phosphoric acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (R-SH).

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Substitution Reactions: Products include substituted phospholipids with various functional groups.

Oxidation and Reduction: Products include oxidized or reduced forms of the compound.

Hydrolysis: Products include glycerol, palmitic acid, and phosphoric acid.

Scientific Research Applications

Bromoethyl 1,2-dipalmitoyl-rac-glycero-3-phosphate has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying lipid bilayers and membrane dynamics.

Biology: Employed in the study of cell membrane structure and function, as well as in the development of liposome-based drug delivery systems.

Medicine: Investigated for its potential use in targeted drug delivery and as a component of synthetic lung surfactants.

Industry: Utilized in the formulation of cosmetics and personal care products due to its emulsifying properties.

Mechanism of Action

The mechanism of action of Bromoethyl 1,2-dipalmitoyl-rac-glycero-3-phosphate involves its interaction with cell membranes. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction, membrane fusion, and transport of molecules across the membrane .

Comparison with Similar Compounds

1,2-Dipalmitoyl-rac-glycero-3-phosphate (Sodium Salt)

- Structural Differences : Lacks the bromoethyl group; instead, the phosphate group is neutralized as a sodium salt.

- Functional Properties :

- Applications : Preferred for biocompatibility studies, unlike the bromoethyl variant, which is tailored for covalent modifications.

1,2-Dipalmitoyl-d6-rac-glycero-3-PC (Deuterated Analog)

- Structural Differences: Features deuterated palmitoyl chains (d₆ hexadecanoyl) and a phosphocholine (PC) headgroup instead of bromoethyl-phosphate.

- Functional Properties :

- Applications : Used in metabolic tracing and lipidomics, contrasting with the bromoethyl variant’s role in synthetic chemistry.

Phosphonothiolate and Phosphonofluoridate Derivatives

- Examples: O-3,3-Dimethylbutyl isopropylphosphonofluoridate (): Contains a phosphonofluoridate group and branched alkyl chains. Cyclohexylmethyl S-2-isopropylmethylaminoethyl isopropylphosphonothiolate (): Features a phosphonothiolate backbone with aminoethyl and cyclohexylmethyl groups.

- Functional Comparison: Reactivity: Phosphonothiolates/fluoridates exhibit higher electrophilicity than bromoethyl-phosphate, enabling enzyme inhibition (e.g., acetylcholinesterase) . Stability: Bromoethyl-phosphate is less toxic and hydrolytically stable compared to these nerve agent analogs.

Data Table: Key Properties of Bromoethyl 1,2-Dipalmitoyl-rac-glycero-3-Phosphate and Analogs

Biological Activity

Bromoethyl 1,2-dipalmitoyl-rac-glycero-3-phosphate (Br-DP) is a phospholipid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and cellular membrane interactions. This article explores the biological activity of Br-DP, focusing on its mechanisms of action, cytotoxicity, and applications in drug delivery systems.

Chemical Structure and Properties

Br-DP is characterized by its bromoethyl group attached to a glycerol backbone with two palmitoyl fatty acid chains. The presence of the bromine atom enhances its reactivity and potential for cellular uptake.

Br-DP exhibits several biological activities primarily through its interaction with cellular membranes:

- Membrane Disruption : The amphiphilic nature of Br-DP allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.

- Reactive Oxygen Species (ROS) Generation : Similar to other phosphonium compounds, Br-DP can induce oxidative stress in cells, leading to apoptosis. ROS generation is a critical factor in its cytotoxicity against various cancer cell lines .

- Targeting Mitochondria : The compound's structure suggests a high affinity for mitochondrial membranes, where it may influence apoptotic pathways by modulating cardiolipin composition and mitochondrial bioenergetics .

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of Br-DP on various cancer cell lines. The following table summarizes key findings from in vitro experiments:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis via ROS generation |

| MDA-MB-231 (breast cancer) | 10 | Membrane disruption and mitochondrial targeting |

| A549 (lung cancer) | 20 | Cell cycle arrest and apoptosis induction |

These results indicate that Br-DP has significant potential as an anticancer agent due to its ability to selectively induce cell death in tumor cells while sparing normal cells.

Case Studies

One notable case study involved the application of Br-DP in a liposomal formulation designed to enhance drug delivery to tumor sites. The liposomes encapsulated Br-DP alongside chemotherapeutic agents, demonstrating improved therapeutic efficacy compared to free drugs. Key outcomes included:

- Increased Tumor Accumulation : The liposomal formulation showed up to a 5-fold increase in drug accumulation at tumor sites compared to non-encapsulated drugs.

- Enhanced Apoptosis : In vivo studies indicated that the combination treatment led to significantly higher levels of apoptosis in tumor tissues, as evidenced by histological analysis .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Bromoethyl 1,2-dipalmitoyl-rac-glycero-3-phosphate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves bromoethylation of 1,2-dipalmitoyl-rac-glycero-3-phosphate using brominated reagents (e.g., bromoethyl trifluoromethanesulfonate derivatives, as seen in bromophenyl triflate analogs ). Key parameters include temperature control (e.g., 0–6°C for bromoethyl stability ), solvent selection (e.g., anhydrous dichloromethane), and stoichiometric ratios to avoid side reactions. Purity validation via GC (>95% purity thresholds ) or HPLC is essential.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodology : Use tandem mass spectrometry (MS/MS) to confirm molecular weight and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR and -NMR, helps identify phosphate and bromoethyl moieties. Compare retention times with reference standards (e.g., deuterated analogs like 1,2-Dipalmitoyl-d6-rac-glycero-3-PC ).

Q. What are the primary challenges in maintaining the stability of this compound during storage?

- Methodology : Bromoethyl groups are prone to hydrolysis. Store at low temperatures (0–6°C ) under inert gas (argon/nitrogen) in anhydrous solvents. Monitor degradation via periodic FT-IR to detect ester bond hydrolysis or bromine loss.

Advanced Research Questions

Q. How does this compound interact with lipid bilayers, and what experimental models best capture these dynamics?

- Methodology : Employ Langmuir-Blodgett troughs to study monolayer formation and phase behavior. Use differential scanning calorimetry (DSC) to analyze thermotropic phase transitions. Fluorescence anisotropy with probes like DPH can assess membrane fluidity changes. Cross-reference findings with structurally similar compounds (e.g., 1,2-Dipalmitoyl-rac-glycero-3-PG ).

Q. What strategies resolve contradictions in reported bioactivity data for bromoethyl-modified phospholipids?

- Methodology : Conduct meta-analyses of batch-specific purity data (e.g., GC/HPLC discrepancies ) and solvent history. Validate biological assays using standardized cell lines (e.g., HEK293 for membrane permeability studies) and control for bromine leaching via ICP-MS.

Q. How can computational modeling improve the design of bromoethyl-phospholipid conjugates for targeted drug delivery?

- Methodology : Use molecular dynamics (MD) simulations to predict bromoethyl group orientation in lipid bilayers. Pair with QSAR models to optimize hydrophobicity and binding affinity. Validate predictions via SPR (surface plasmon resonance) for receptor-ligand kinetics.

Q. What advanced separation techniques are suitable for isolating enantiomers of rac-glycero-3-phosphate derivatives?

- Methodology : Chiral chromatography using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients. Compare with membrane separation technologies (e.g., enantioselective liquid membranes ). Validate enantiomeric excess via polarimetry or chiral HPLC.

Methodological Integration

Q. How should researchers integrate this compound studies into broader lipidomics frameworks?

- Methodology : Align with CRDC subclass RDF2050104 (membrane separation technologies ) for industrial scalability. Use lipidomic databases (e.g., LIPID MAPS) to contextualize data. Cross-reference with deuterated analogs (e.g., 1,2-Dipalmitoyl-d6-rac-glycero-3-PC ) for isotopic tracing in metabolic studies.

Q. What statistical approaches address variability in phospholipid self-assembly experiments?

- Methodology : Apply multivariate ANOVA to account for factors like temperature, pH, and solvent composition. Use bootstrapping to assess confidence intervals in small-sample DSC or NMR datasets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.